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Compound of Interest

Compound Name: 3-Fluoro-2-methylpyridine

Cat. No.: B130116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for 3-Fluoro-2-
methylpyridine and its key analogs: 2-methylpyridine and 3-fluoropyridine. The inclusion of

fluorine and a methyl group on the pyridine ring significantly influences the electronic

environment and, consequently, the spectral properties of these molecules. Understanding

these differences is crucial for the unambiguous identification and characterization of these

compounds in various research and development settings, including pharmaceutical and

materials science.

This report presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, supported by detailed experimental protocols for data

acquisition.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Fluoro-2-methylpyridine and

its analogs.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃
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Compound Proton
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

3-Fluoro-2-

methylpyridine
H-4 ~7.30 t J(H4-H5) ≈ 7.8

H-5 ~7.05 ddd

J(H5-H4) ≈ 7.8,

J(H5-H6) ≈ 4.8,

J(H5-F) ≈ 9.0

H-6 ~8.15 d J(H6-H5) ≈ 4.8

-CH₃ ~2.50 d J(CH₃-F) ≈ 3.0

2-

Methylpyridine[1]

[2]

H-3 7.08 d J(H3-H4) = 7.6

H-4 7.55 t
J(H4-H3) = J(H4-

H5) = 7.6

H-5 7.08 t
J(H5-H4) = J(H5-

H6) = 6.2

H-6 8.45 d J(H6-H5) = 4.8

-CH₃ 2.52 s -

3-

Fluoropyridine[3]
H-2 8.52 d J(H2-H6) = 2.4

H-4 7.38 ddd

J(H4-H5) = 8.4,

J(H4-F) = 9.0,

J(H4-H6) = 1.0

H-5 7.16 dddd

J(H5-H4) = 8.4,

J(H5-H6) = 4.8,

J(H5-F) = 2.0,

J(H5-H2) = 0.5

H-6 8.59 dt
J(H6-H5) = 4.8,

J(H6-F) = 2.0
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Note: The data for 3-Fluoro-2-methylpyridine is estimated based on substituent effects and

may vary slightly under different experimental conditions.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

Compoun
d

C-2 C-3 C-4 C-5 C-6 -CH₃

3-Fluoro-2-

methylpyrid

ine

~146 (d,

J(C2-F) ≈

14)

~155 (d,

J(C3-F) ≈

250)

~123 (d,

J(C4-F) ≈

20)

~120 (d,

J(C5-F) ≈

5)

~147 (d,

J(C6-F) ≈

3)

~14 (d,

J(CH₃-F) ≈

4)

2-

Methylpyrid

ine[4][5]

158.29 120.72 136.28 123.27 149.01 24.5

3-

Fluoropyrid

ine[6]

141.2 (d,

J=19.1)

156.9 (d,

J=243.5)

124.2 (d,

J=19.1)

123.3 (d,

J=4.8)

147.1 (d,

J=4.8)
-

Note: The data for 3-Fluoro-2-methylpyridine is estimated based on substituent effects and

known C-F coupling constants. Actual values may vary.

¹⁹F NMR Spectral Data
Table 3: ¹⁹F NMR Chemical Shifts (δ) relative to CFCl₃

Compound Chemical Shift (ppm)

3-Fluoro-2-methylpyridine ~ -130 to -135

3-Fluoropyridine[7] -131.7

Note: The chemical shift for 3-Fluoro-2-methylpyridine is an estimation.

Infrared (IR) Spectral Data
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Table 4: Key IR Absorption Bands (cm⁻¹)

Compound C-H (Aromatic)
C=C, C=N
Stretching

C-F Stretching C-H (Alkyl)

3-Fluoro-2-

methylpyridine
~3100-3000 ~1600-1450 ~1250-1000 ~2980-2850

2-Methylpyridine 3054, 3011
1591, 1572,

1479, 1434
- 2975, 2925

3-

Fluoropyridine[8]
~3100-3000 ~1600-1400 ~1250-1000 -

Mass Spectrometry (MS) Data
Table 5: Key Mass-to-Charge Ratios (m/z) in Mass Spectra

Compound Molecular Ion (M⁺) Key Fragment Ions

3-Fluoro-2-methylpyridine 111 110, 92, 82, 65

2-Methylpyridine[4][9] 93 92, 66, 65, 39

3-Fluoropyridine[8] 97 70, 51, 50

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse sequence.
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Number of scans: 16-64 (to achieve adequate signal-to-noise).

Relaxation delay: 1-2 seconds.

Spectral width: 0-10 ppm.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Spectral width: 0-160 ppm.

¹⁹F NMR Acquisition:

Pulse sequence: Standard single-pulse sequence without proton decoupling.

Number of scans: 128-512.

Relaxation delay: 1-2 seconds.

Spectral width: -100 to -180 ppm (referenced to CFCl₃).

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and

the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced

to the TMS signal at 0.00 ppm for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample was placed between two polished

sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.

Data Acquisition:
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A background spectrum of the clean salt plates was recorded.

The sample was then scanned over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The liquid sample was introduced into the mass spectrometer via direct

injection or through a gas chromatography (GC) interface.

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Ionization: The sample molecules were ionized using a standard electron energy of 70 eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a quadrupole mass analyzer.

Detection: The ion abundance was measured using an electron multiplier detector.

Data Acquisition: The mass spectrum was recorded over a mass range of m/z 10-200.

Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of the

pyridine compounds.
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Caption: Workflow for Spectroscopic Analysis of Pyridine Analogs.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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